

A Comparative Guide to the Selectivity Profile of IRAK4 Inhibitors

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Compound of Interest

Compound Name: *Irak4-IN-26*

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Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.^{[1][2]} Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4's kinase activity is essential for the activation of downstream inflammatory responses, primarily through the NF- κ B and MAPK pathways.^{[2][3]} Its pivotal role has made it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.^[2] This guide provides a comparative analysis of the selectivity profile of **IRAK4-IN-26** and other prominent IRAK4 inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity of IRAK4 Inhibitors

The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. High selectivity for the intended target (on-target) over other kinases (off-target) minimizes the risk of adverse effects. The following table summarizes the inhibitory potency and selectivity of **IRAK4-IN-26** against other noteworthy IRAK4 inhibitors.

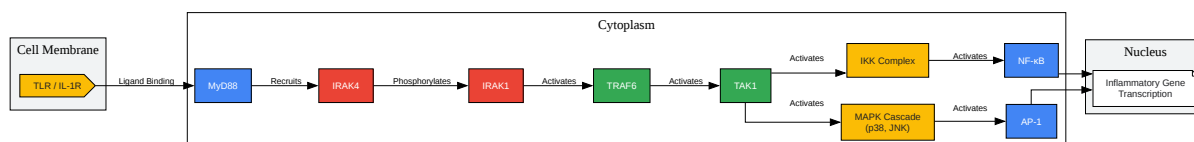
Inhibitor	IRAK4 IC50	IRAK1 IC50	Other Notable Off-Targets (IC50 or % Inhibition)	Selectivity Notes
IRAK4-IN-26	94 pM	65 nM	Reported to have high selectivity over a panel of 27 other kinases.	Approximately 690-fold selective for IRAK4 over IRAK1.
IRAK4-IN-28 (AZ1495)	5 nM[4][5][6][7]	23 nM[4][5][6]	CLK1 (50 nM), CLK2 (5 nM), CLK4 (8 nM), Haspin (4 nM).[5][7]	Potently inhibits members of the CDC-like kinase (CLK) family and Haspin kinase.[5][7]
Zimlovisertib (PF-06650833)	0.2 nM[8][9]	>70% inhibition @ 200 nM[8]	MNK2, LRRK2, CLK4, CK1y1 (>70% inhibition @ 200 nM).[8]	Highly potent inhibitor; also shows activity against IRAK1 and several other kinases at higher concentrations. [8]
Zabedoseritib (BAY 1834845)	3.55 nM[10][11][12]	Not specified	Reported to have a very promising kinase selectivity profile in a KINOMEScan panel.[13]	Developed to have a unique combination of good potency and high selectivity.[13][14]
HS-243	20 nM[15][16][17]	24 nM[15][16][17]	TAK1 (500 nM). [15][16][17]	Described as having "exquisite selectivity" in a kinome-wide

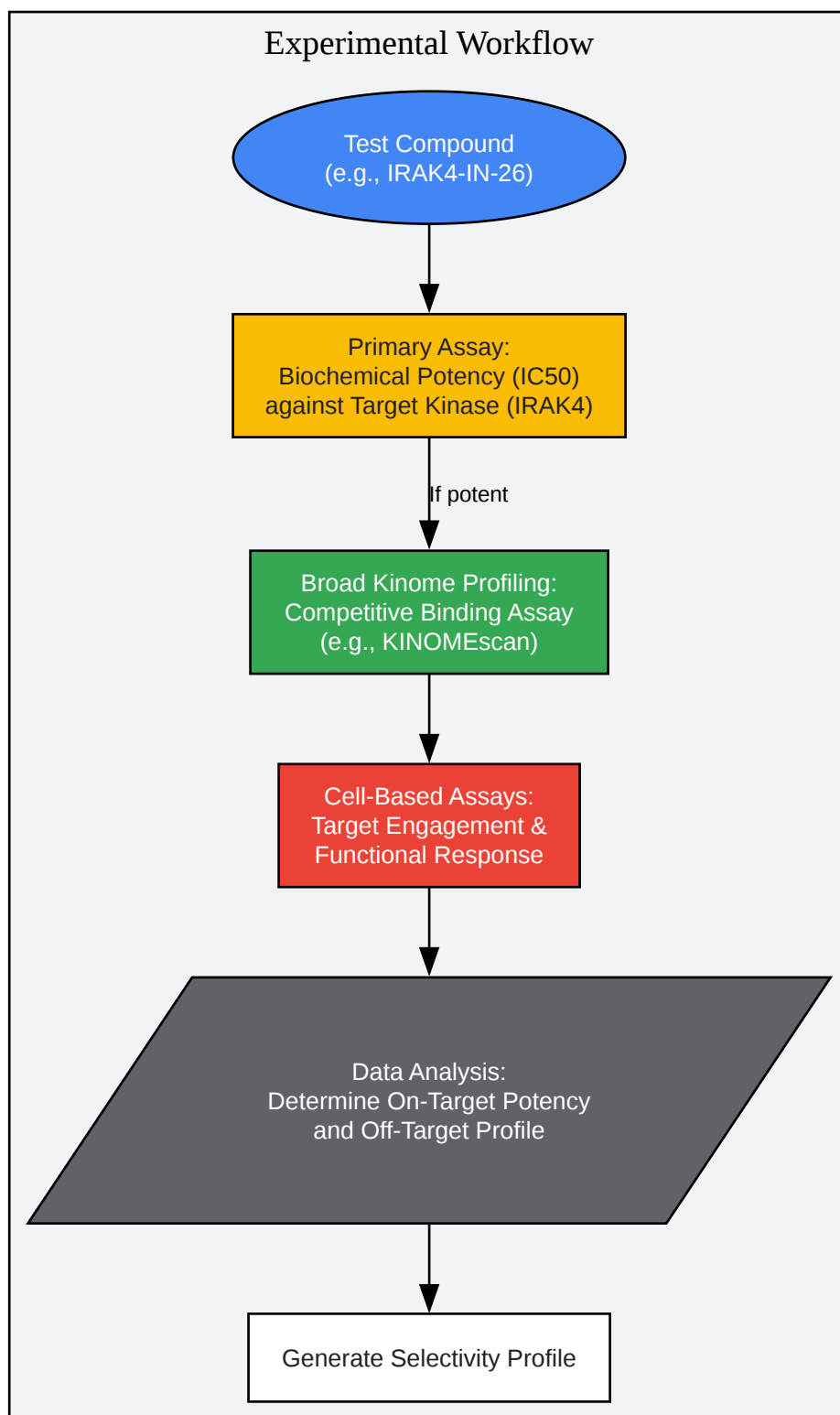
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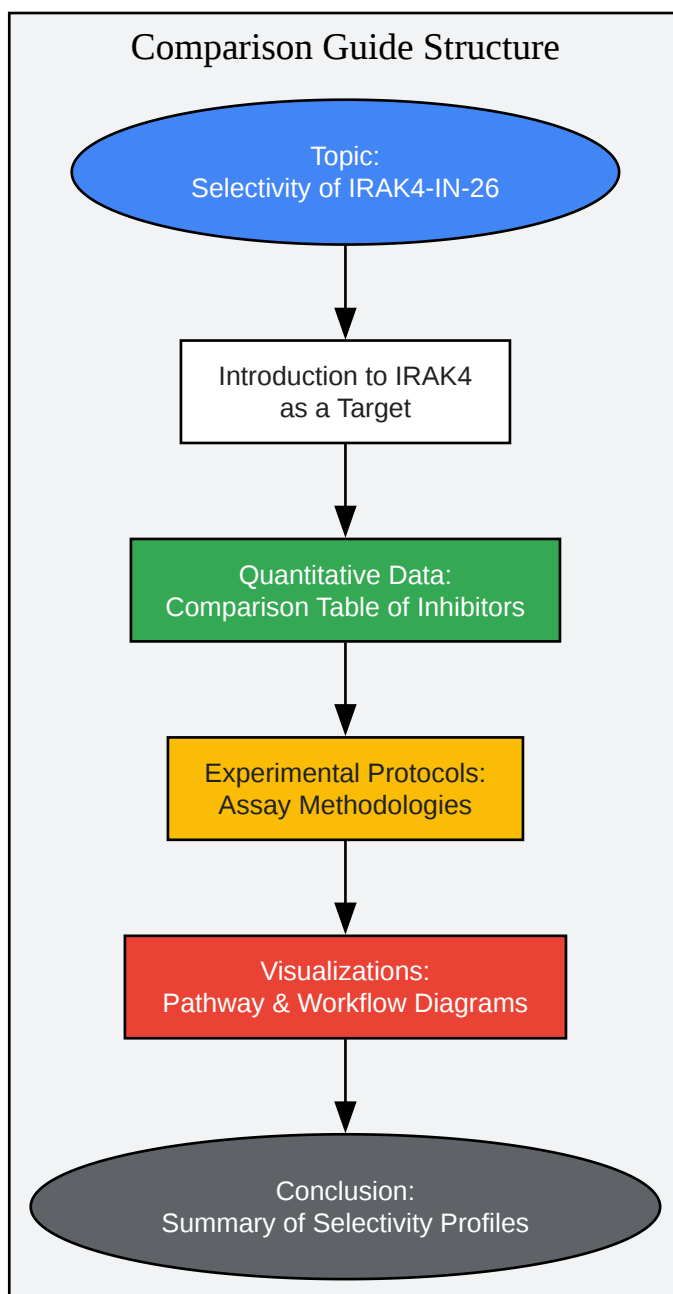
kinases.[\[15\]](#)[\[17\]](#)

Signaling Pathways and Experimental Workflows

To provide context for the inhibitor data, the following diagrams illustrate the IRAK4 signaling pathway and the general workflow for assessing kinase inhibitor selectivity.







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